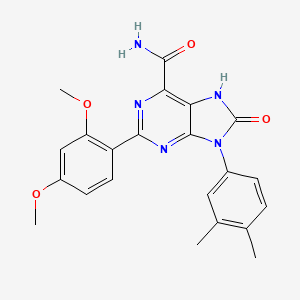

2-(2,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(2,4-Dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by:

- Position 2: A 2,4-dimethoxyphenyl substituent, introducing electron-donating methoxy groups.

- Position 9: A 3,4-dimethylphenyl group, contributing steric bulk and hydrophobicity.

- Position 8: An oxo (keto) group, stabilizing the purine core through resonance.

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-11-5-6-13(9-12(11)2)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-8-7-14(30-3)10-16(15)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTXBBSSKARTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is constructed through nucleophilic substitution reactions.

Introduction of Substituents: The 2,4-dimethoxyphenyl and 3,4-dimethylphenyl groups are introduced via Suzuki or Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions.

Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, compounds with purine cores are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be studied for its interactions with various biological targets.

Medicine

Medicinally, purine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties. This compound could be evaluated for similar therapeutic effects, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism by which 2-(2,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

DNA/RNA Interaction: Intercalating into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and inferred physicochemical properties of the target compound and analogs:

Key Observations:

- Substituent Effects: Methoxy Groups (Position 2): Enhance solubility compared to methyl or halogen substituents but may reduce membrane permeability due to polarity. Fluorine (Position 9): In the 9-(2-fluorophenyl) analog, fluorine enhances metabolic stability and introduces electronegativity, altering electronic distribution .

- Functional Group Variations :

Research Implications

- Drug Design : The 3,4-dimethylphenyl group in the target compound may optimize interactions with hydrophobic binding sites, while the 2,4-dimethoxyphenyl group balances solubility.

- SAR Studies : Comparing the target compound with its 9-(2-fluorophenyl) analog (CAS 898442-03-0) could reveal the impact of halogenation on bioactivity and stability .

- Synthetic Flexibility : The 8-oxo group allows for further derivatization, such as reduction to 8-hydroxy or substitution with thiols, as seen in .

Biological Activity

The compound 2-(2,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A purine ring system.

- Substituents including methoxy and dimethyl groups that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : It may inhibit specific enzymes involved in critical metabolic pathways.

- Receptors : The compound could modulate receptor activity, influencing cellular signaling pathways.

- Proteins : Its binding affinity to proteins may lead to alterations in cell cycle regulation and apoptosis.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. For instance:

- In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

- Case Study : In a study involving human leukemia cell lines (K562 and CEM), the compound demonstrated potent antiproliferative effects with IC50 values ranging from 1.6 to 8.0 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

- Findings : Preliminary data suggest effectiveness against various bacterial strains, indicating potential as a new antimicrobial agent.

Research Findings

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in leukemia cells | |

| Antimicrobial | Effective against select bacterial strains | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

- Antileukemic Activity :

-

Antimicrobial Testing :

- Various assays demonstrated the compound's ability to inhibit growth in Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.